1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
Description
This compound features a morpholine ring substituted with a phenyl group at the 2-position and a cyclohexyl moiety bearing a tetrazole-methyl group at the ethanone position. The morpholine ring contributes to enhanced solubility and metabolic stability, while the tetrazole group acts as a bioisostere for carboxylic acids, improving resistance to enzymatic degradation .
Properties
Molecular Formula |
C20H27N5O2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(2-phenylmorpholin-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C20H27N5O2/c26-19(24-11-12-27-18(14-24)17-7-3-1-4-8-17)13-20(9-5-2-6-10-20)15-25-16-21-22-23-25/h1,3-4,7-8,16,18H,2,5-6,9-15H2 |
InChI Key |
VMVGQIQCAFGILR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCOC(C2)C3=CC=CC=C3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable phenyl halide under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Cyclohexyl Group Attachment: The cyclohexyl group can be attached through a Grignard reaction or other suitable alkylation methods.
Final Coupling: The final coupling of the morpholine and tetrazole derivatives can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Structural Features and Functional Groups
Physicochemical and Pharmacological Properties
- Solubility : The morpholine and tetrazole groups in the target compound enhance water solubility compared to JWH-200 and JWH-250, which have higher lipophilicity due to indole/naphthoyl groups .
- Metabolic Stability : Tetrazole’s resistance to hydrolysis contrasts with ester-containing analogs like JWH-250, which are prone to esterase-mediated degradation .
- Receptor Binding: While JWH-250 and JWH-200 are synthetic cannabinoids targeting CB1/CB2 receptors, the target compound’s tetrazole and cyclohexyl groups may alter receptor affinity or selectivity, though direct evidence is lacking .
Biological Activity
1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone, a compound featuring both morpholine and tetrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C19H24N6O2
- Molecular Weight : 368.44 g/mol
- IUPAC Name : 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine ring can participate in hydrogen bonding and hydrophobic interactions, while the tetrazole moiety may influence enzyme inhibition and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways associated with cell growth and proliferation.
Biological Activity
Research has indicated that compounds similar to 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone exhibit significant biological activities, particularly in cancer research.
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds show cytotoxic effects on cancer cell lines. For instance, a study on hybrid compounds containing tetrazole and cyclohexane structures reported IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines (MCF-7) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 13f | 19.76 | MCF-7 |
| 13b | 16.00 | MCF-7 |
| 13d | 18.50 | MCF-7 |
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds containing tetrazole rings. For example, a study highlighted the synthesis of 1,5-disubstituted tetrazoles that exhibited promising cytotoxic activity against various cancer cell lines . The presence of cyclohexane and halogen substituents significantly enhanced the activity of these compounds.
Notable Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
